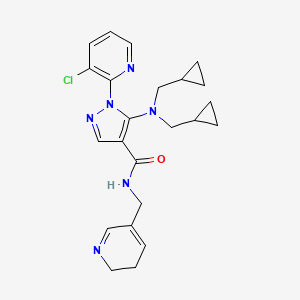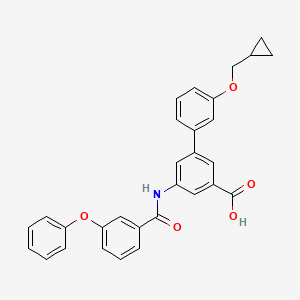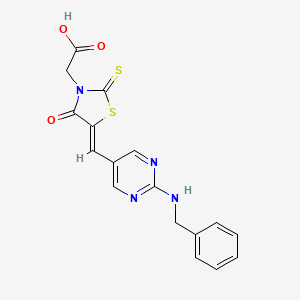
PPAR|A agonist 10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxisome proliferator-activated receptor alpha agonist 10 is a compound that acts on the peroxisome proliferator-activated receptor alpha, a type of nuclear receptor involved in the regulation of lipid metabolism and inflammation.
Vorbereitungsmethoden
The synthesis of peroxisome proliferator-activated receptor alpha agonist 10 typically involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic routes often require specific reaction conditions such as controlled temperature, pH, and the use of catalysts. Industrial production methods may involve large-scale chemical reactors and purification processes to ensure the compound’s purity and efficacy .
Analyse Chemischer Reaktionen
Peroxisome proliferator-activated receptor alpha agonist 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Peroxisome proliferator-activated receptor alpha agonist 10 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of lipid metabolism and the role of nuclear receptors in gene regulation. In biology, it helps in understanding the pathways involved in inflammation and energy homeostasis. In medicine, this compound is explored for its potential therapeutic effects in treating metabolic disorders, cardiovascular diseases, and certain types of cancer. Additionally, it has industrial applications in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of peroxisome proliferator-activated receptor alpha agonist 10 involves binding to the peroxisome proliferator-activated receptor alpha, which then forms a heterodimer with the retinoid X receptorThese genes are involved in lipid metabolism, inflammation, and energy homeostasis .
Vergleich Mit ähnlichen Verbindungen
Peroxisome proliferator-activated receptor alpha agonist 10 is unique compared to other similar compounds due to its specific binding affinity and selectivity for peroxisome proliferator-activated receptor alpha. Similar compounds include fibrates such as clofibrate, gemfibrozil, and fenofibrate, which also target peroxisome proliferator-activated receptor alpha but may have different efficacy and safety profiles. Dual agonists like aleglitazar and muraglitazar, which target both peroxisome proliferator-activated receptor alpha and gamma, offer a broader range of therapeutic effects but may also present additional side effects .
Eigenschaften
Molekularformel |
C17H14N4O3S2 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
2-[(5Z)-5-[[2-(benzylamino)pyrimidin-5-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C17H14N4O3S2/c22-14(23)10-21-15(24)13(26-17(21)25)6-12-8-19-16(20-9-12)18-7-11-4-2-1-3-5-11/h1-6,8-9H,7,10H2,(H,22,23)(H,18,19,20)/b13-6- |
InChI-Schlüssel |
LCUDENRMUVNUCC-MLPAPPSSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=N2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=N2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




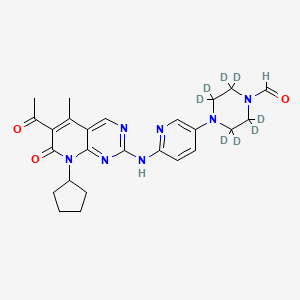
![2-[2-[[(2R,3aS)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(6-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12382204.png)

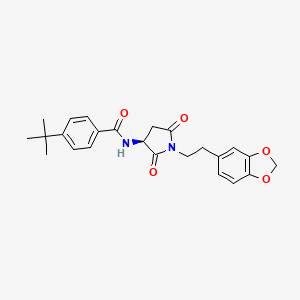
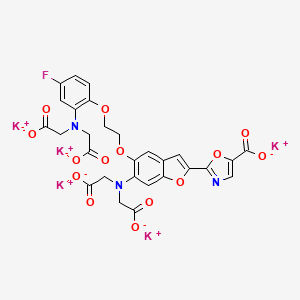



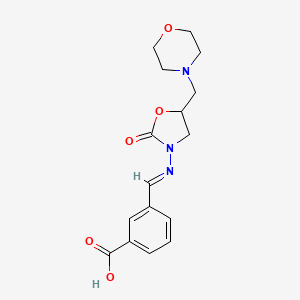
![[6-(3-hydroxyphenyl)-1H-indol-3-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12382250.png)
